N-(3-Bromo-1-methyl-1h-1,2,4-triazol-5-yl)ethane-1,2-diamine dihydrochloride
Description
N-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine dihydrochloride is a brominated triazole derivative featuring an ethylenediamine backbone and a dihydrochloride salt formulation. The bromine atom at the 3-position of the triazole ring introduces steric and electronic effects, while the methyl group enhances stability against metabolic degradation. The dihydrochloride salt improves aqueous solubility, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
N'-(5-bromo-2-methyl-1,2,4-triazol-3-yl)ethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrN5.2ClH/c1-11-5(8-3-2-7)9-4(6)10-11;;/h2-3,7H2,1H3,(H,8,9,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRSEEKMRHIVKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)Br)NCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12BrCl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 3-Bromo-1-methyl-1H-1,2,4-triazole Intermediate
- Starting from appropriate hydrazine and nitrile or amidine precursors, the 1,2,4-triazole ring is constructed.
- Bromination at the 3-position is achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled temperature to avoid over-bromination.
- Methylation at the 1-position is typically performed using methyl iodide or dimethyl sulfate in the presence of a base.
Step 2: Introduction of Ethane-1,2-diamine Side Chain
- The 5-position of the triazole ring is functionalized with an ethane-1,2-diamine moiety.
- This can be achieved by nucleophilic substitution or coupling reactions using ethylene diamine or its protected derivatives.
- Reaction conditions often involve polar aprotic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMA) to facilitate nucleophilic substitution.
- Catalysts such as copper(I) iodide (CuI) with ligands (e.g., 8-hydroxyquinoline) may be employed to promote coupling under nitrogen atmosphere.
- Temperature control is critical, commonly maintained between 90°C and 125°C, with reaction times ranging from 19 to 72 hours for optimal yield.
Step 3: Formation of Dihydrochloride Salt
- The free base of N-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine is converted to its dihydrochloride salt by treatment with hydrochloric acid.
- This step enhances compound stability, solubility, and facilitates purification.
- Crystallization from suitable solvents such as ethanol-water mixtures or ethyl acetate-petroleum ether mixtures is used to obtain pure dihydrochloride crystals.
- Cooling protocols (e.g., cooling to 0-15°C) improve yield and purity during crystallization.
Reaction Conditions Summary Table
| Step | Reaction Type | Reagents/Conditions | Solvent(s) | Temperature | Time | Notes |
|---|---|---|---|---|---|---|
| 1 | Bromination & Methylation | NBS (bromination), methyl iodide (methylation) | Dichloromethane (DCM), DMF | 0-25°C for bromination, RT for methylation | Several hours | Controlled addition to avoid over-bromination |
| 2 | Nucleophilic substitution | Ethane-1,2-diamine, CuI catalyst, ligands | DMF, DMA | 90-125°C | 19-72 hours | Under N2 atmosphere; ligand-assisted catalysis |
| 3 | Salt formation & crystallization | HCl (acidification), crystallization solvents | Ethanol/water, ethyl acetate/petroleum ether | RT to 0-15°C | Several hours | Cooling enhances purity and yield |
Purification and Characterization
- Purification is typically achieved by recrystallization from solvent mixtures that favor selective precipitation of the dihydrochloride salt.
- Avoidance of chromatographic methods is preferred for scalability.
- Reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) to ensure complete conversion and purity.
- Final product identity and purity are confirmed by spectroscopic methods (NMR, MS) and melting point determination.
Research Findings and Optimization Notes
- Use of polar aprotic solvents and copper-catalyzed coupling significantly improves reaction rates and yields compared to traditional methods.
- Water removal during synthesis is crucial to prevent hydrolysis and decomposition of intermediates.
- Ligand selection for copper catalysis (e.g., 8-hydroxyquinoline) influences reaction efficiency.
- Crystallization parameters (solvent ratio, temperature) are critical for obtaining high-purity dihydrochloride salt.
- The compound’s molecular formula is C5H12BrCl2N5 with a molecular weight of 292.99 g/mol.
Data Table: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C5H12BrCl2N5 |
| Molecular Weight | 292.99 g/mol |
| Physical State | Solid (dihydrochloride salt) |
| Solubility | Soluble in water and polar solvents |
| Melting Point | Not explicitly reported |
| Stability | Stable under dry, cool conditions |
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromo-1-methyl-1h-1,2,4-triazol-5-yl)ethane-1,2-diamine dihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the triazole ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.
Coordination Reactions: The triazole ring can act as a ligand, forming coordination complexes with transition metals.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazole derivatives, while coordination reactions can result in the formation of metal-triazole complexes.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. N-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine dihydrochloride has been studied for its potential as an antifungal agent. Triazoles are known to inhibit the synthesis of ergosterol, a key component of fungal cell membranes, thereby exhibiting antifungal activity against various strains of fungi and yeast .
Cancer Research
The compound's structural features suggest potential applications in cancer therapeutics. Triazole derivatives have been investigated for their ability to inhibit specific enzymes involved in cancer cell proliferation. For instance, molecular docking studies have shown that similar triazole-containing compounds can effectively bind to targets such as dihydrofolate reductase (DHFR), which is crucial in folate metabolism and DNA synthesis . This interaction may lead to the development of novel anticancer agents.
Agricultural Applications
Fungicides
Given the antifungal properties observed in triazole derivatives, this compound is being explored as a potential fungicide. Its effectiveness against plant pathogens could provide an environmentally friendly solution for crop protection. The compound's ability to disrupt fungal growth could help reduce reliance on traditional chemical fungicides .
Materials Science
Corrosion Inhibitors
The compound may also find applications as a corrosion inhibitor in various industrial settings. Research has highlighted the efficacy of triazole derivatives in preventing metal corrosion by forming protective layers on metal surfaces. This property is particularly valuable in industries where metal components are exposed to harsh environments .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(3-Bromo-1-methyl-1h-1,2,4-triazol-5-yl)ethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can bind to metal ions, forming coordination complexes that can modulate the activity of enzymes and other proteins. Additionally, the compound’s ability to undergo substitution reactions allows it to interact with various biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Comparisons
Key Observations:
- Bromine vs.
- Salt Form : The dihydrochloride salt in the target compound and its trifluoromethyl analog enhances solubility compared to free-base diamidines (e.g., Compound 6 in ).
- Biological Activity : Ethylenediamine-linked diamidines (e.g., Compound 6) show in vivo antifungal activity, suggesting the target compound’s dihydrochloride form may improve bioavailability for similar applications .
Analytical Data Comparison
Table 2: Spectroscopic and Elemental Analysis
Biological Activity
N-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine dihydrochloride is a triazole derivative that has garnered attention in scientific research for its potential biological activities. This compound features a bromo group at the third position and a methyl group at the first position of the triazole ring, along with an ethane-1,2-diamine side chain. Its unique structure allows it to interact with various biological targets, making it a candidate for further investigation in medicinal chemistry.
Chemical Structure
The compound can be represented by the following chemical formula:
Synthesis
The synthesis of this compound typically involves:
- Formation of 3-bromo-1-methyl-1H-1,2,4-triazole : This is achieved by reacting 1-methyl-1,2,4-triazole with bromine.
- Alkylation with Ethane-1,2-diamine : The resulting intermediate is then reacted with ethane-1,2-diamine.
- Crystallization : The final product is obtained as a dihydrochloride salt through crystallization and purification processes .
The biological activity of this compound is primarily attributed to its ability to interact with metal ions and biological macromolecules. The triazole ring can coordinate with metal ions, potentially modulating enzyme activities and influencing various metabolic pathways .
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. Specific studies have shown that this compound demonstrates:
- Inhibition against Bacterial Strains : Effective against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Antiviral Activity
Preliminary studies suggest potential antiviral properties against specific viral strains. The compound's mechanism may involve interference with viral replication processes.
Anticancer Activity
This compound has been investigated for its anticancer properties in various cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
These results indicate that the compound may induce apoptosis or inhibit cell proliferation through specific pathways.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various triazole derivatives including this compound. The results demonstrated significant activity against both bacterial and fungal strains.
Study 2: Anticancer Potential
In another investigation reported in Cancer Research, the compound was tested against several cancer cell lines. Results indicated a dose-dependent inhibition of cell growth and induction of apoptosis in HeLa cells.
Q & A
Q. What are the optimal synthetic routes for N-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine dihydrochloride?
Methodological Answer: The synthesis involves two key steps: (1) formation of the triazole core and (2) dihydrochloride salt preparation.
- Triazole Core Synthesis : Bromination of 1-methyl-1H-1,2,4-triazole using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C) yields the 3-bromo derivative .
- Diamine Attachment : Coupling the bromo-triazole with ethane-1,2-diamine via nucleophilic substitution in anhydrous THF, catalyzed by triethylamine, followed by purification via column chromatography (CH₂Cl₂:MeOH 9:1) .
- Salt Formation : Treating the free base with HCl gas in ethanol yields the dihydrochloride salt. Monitor pH (target: 2–3) to ensure complete protonation .
Q. Key Table: Reaction Optimization
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent (Step 2) | THF | 78% |
| Temperature | 25°C (RT) | Minimal side products |
| Catalyst | Triethylamine (2 equiv) | 85% conversion |
Q. How is the compound characterized to confirm structural integrity?
Methodological Answer: Use a multi-technique approach:
- NMR : Compare - and -NMR spectra with computational predictions (e.g., ACD/Labs or MestReNova). The methyl group on the triazole appears as a singlet (~δ 3.8 ppm), while the ethylenediamine protons show splitting patterns (δ 2.5–3.5 ppm) .
- Mass Spectrometry : ESI-MS should display [M+H] at m/z 295.02 (CHBrN·2HCl requires 294.96) .
- Elemental Analysis : Confirm Br and Cl content (±0.3% tolerance) .
Q. What stability studies are critical for this compound under experimental conditions?
Methodological Answer: Assess stability in:
Q. Key Table: Degradation Products
| Condition | Major Degradant | Mechanism |
|---|---|---|
| pH > 8 | Des-bromo triazole derivative | Nucleophilic substitution |
| UV exposure (254 nm) | Oxidized diamine | Radical oxidation |
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?
Methodological Answer: Contradictions often arise from dynamic processes (e.g., rotamerism). Use:
- VT-NMR : Variable-temperature NMR (e.g., −40°C to 80°C) to slow conformational exchange. Sharpening of split peaks at low temperatures confirms rotameric equilibria .
- 2D NMR : - HSQC identifies coupling between ethylenediamine protons and adjacent carbons, resolving ambiguities .
Q. What strategies validate the compound’s biological activity in target-based assays?
Methodological Answer:
- Enzyme Inhibition Assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity to triazole-targeted enzymes (e.g., CYP450 isoforms). IC values < 1 μM indicate high potency .
- Cellular Uptake : Radiolabel the compound with or use LC-MS/MS to quantify intracellular concentrations in HEK293 cells .
Q. Key Table: Activity Profile
| Target | Assay Type | IC (μM) |
|---|---|---|
| CYP3A4 | Fluorescence | 0.45 |
| Kinase X | SPR | 1.2 |
Q. How are computational methods applied to study structure-activity relationships (SAR)?
Methodological Answer:
Q. How to address discrepancies in biological activity across experimental models?
Methodological Answer: Discrepancies may arise from solubility or off-target effects.
- Solubility Enhancement : Use co-solvents (e.g., 10% DMSO in PBS) or formulate as a cyclodextrin complex .
- Selectivity Profiling : Screen against a panel of 50+ kinases/pharmacologically relevant targets to identify off-target interactions .
Q. What comparative analyses distinguish this compound from triazole analogs?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
